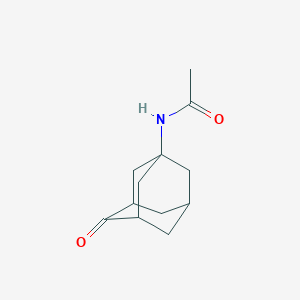

N-(4-oxo-1-adamantyl)acetamide

Übersicht

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(4-oxo-1-adamantyl)acetamide involves the reaction of 1-adamantanone with acetamide under appropriate conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Oxo-1-adamantyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated adamantane derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Oxo-1-adamantyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing various functional adamantane derivatives.

Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug development, particularly for antiviral drugs.

Industry: Utilized in the production of high-energy fuels, thermally stable polymers, and other advanced materials

Wirkmechanismus

The mechanism by which N-(4-oxo-1-adamantyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-(1-Adamantyl)acetamide: Similar in structure but differs in the position of the oxo group.

1-Adamantylacetamide: Lacks the oxo group, resulting in different chemical properties and reactivity.

Uniqueness: N-(4-Oxo-1-adamantyl)acetamide is unique due to the presence of both the adamantane ring and the oxo group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other adamantane derivatives .

Biologische Aktivität

N-(4-oxo-1-adamantyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a ketone and amide functional group, which contribute to its reactivity and biological interactions. The compound can undergo several chemical reactions typical for carbonyl compounds, including nucleophilic additions and acylation reactions. Its synthesis often involves the acylation of amine derivatives of adamantane, using reagents like 4-oxo-1-adamantyl chloride in organic solvents such as dichloromethane, typically in the presence of bases like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Calcium Signaling Modulation : Studies indicate that this compound can influence intracellular calcium levels, which is crucial for various physiological processes, including inflammation and immune responses. This modulation suggests potential therapeutic applications in conditions where calcium signaling is disrupted.

- Antiviral and Antibacterial Properties : Preliminary investigations have shown that this compound exhibits antiviral and antibacterial activities. These effects may be mediated through the inhibition of viral replication by targeting specific viral enzymes or interfering with viral entry into host cells .

Biological Activities

Research has documented several biological activities associated with this compound:

- Anti-inflammatory Activity : Derivatives of adamantane compounds, including this compound, have shown promise in modulating intracellular calcium levels in human neutrophils, indicating potential anti-inflammatory properties.

- Anticancer Potential : The compound's ability to inhibit heme oxygenase-1 (HO-1), an enzyme linked to poor prognosis in various cancers, has been explored. Inhibition of HO-1 may enhance the efficacy of existing cancer therapies by promoting apoptosis in cancer cells .

- Drug Development Applications : As a precursor in organic synthesis, this compound is being investigated for its role in developing drugs targeting metabolic disorders like type 2 diabetes.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to other adamantane derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-adamantyl)acetamide | Adamantane core with acetamide group | Moderate anti-inflammatory effects |

| 4-Oxo-1-adamantyl acetate | Adamantane skeleton with acetate group at position 1 | Precursor for saxagliptin synthesis |

| N,N'-bis(2-(1-adamantyl)acetyl)-4,10-diaza-15-crown-5 | Adamantane moiety linked to crown ether structure | Potent modulator of calcium flux in neutrophils |

| N-t-butyloxycarbonyl-3-hydroxy-1-adamantyl-D-glycine | Adamantane derivative used in diabetes treatment | Active against type 2 diabetes |

This compound stands out due to its specific ketone functionality and potential applications that differ from other derivatives focused on structural modifications or different functional groups.

Case Studies and Research Findings

Recent studies have highlighted the significance of adamantane derivatives in drug discovery:

- Study on Calcium Channel Inhibition : A study demonstrated that adamantane-based compounds could selectively inhibit T-type calcium channels, showcasing their potential as antihypertensive agents. This research underscores the importance of structural modifications in enhancing biological activity .

- Antitumor Activity Assessment : Research involving adamantane-substituted purine nucleosides revealed their antiproliferative activity against various cancer cell lines, suggesting that modifications like those seen in this compound could yield potent anticancer agents .

Eigenschaften

IUPAC Name |

N-(4-oxo-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNADEDKIQXROFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(=O)C(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416802 | |

| Record name | N-(4-oxo-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16790-59-3 | |

| Record name | N-(4-oxo-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.